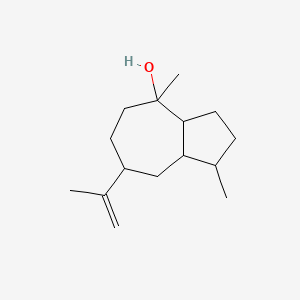

(-)-Pogostol

Descripción

Propiedades

Número CAS |

21698-41-9 |

|---|---|

Fórmula molecular |

C15H26O |

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

(1R,3aS,4R,7S,8aR)-1,4-dimethyl-7-prop-1-en-2-yl-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)13(14)9-12/h11-14,16H,1,5-9H2,2-4H3/t11-,12+,13-,14+,15-/m1/s1 |

Clave InChI |

VYOZKWKETGHHDW-QKGCVVFFSA-N |

SMILES canónico |

CC1CCC2C1CC(CCC2(C)O)C(=C)C |

Origen del producto |

United States |

Foundational & Exploratory

(-)-Pogostol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pogostol, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community due to its presence in various aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and natural sources of this compound. It details the experimental protocols for its isolation and characterization, presents quantitative data on its prevalence, and illustrates key workflows for its analysis. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Structural Elucidation

The history of this compound is marked by initial discovery followed by a significant structural revision, a common narrative in the study of complex natural products.

Initial Isolation

This compound was first isolated from patchouli oil, the essential oil of Pogostemon cablin (Blanco) Benth., by Pfau and Plattner in 1936.[1] In 1968, Hikino and his colleagues proposed a chemical structure for this novel sesquiterpene alcohol.[1]

Structural Revision

Subsequent research, however, cast doubt on the initially proposed structure. Through the use of more advanced analytical techniques, particularly total synthesis and detailed Nuclear Magnetic Resonance (NMR) spectroscopy, the initial structural assignment was proven to be incorrect.[1][2] The correct relative stereochemistry of this compound was later established by Teisseire and his research group.[1] This revision highlights the importance of rigorous spectroscopic analysis and synthetic confirmation in the structural elucidation of natural products.

Natural Sources of this compound

This compound has been identified in a variety of plant species and even in a microorganism. The primary and most well-documented source remains the essential oil of Pogostemon cablin.

Pogostemon cablin (Patchouli)

Pogostemon cablin, a member of the Lamiaceae family, is the most significant natural source of this compound.[1][3] The compound is a constituent of the plant's essential oil, commonly known as patchouli oil. The concentration of this compound in patchouli oil can vary considerably depending on factors such as the geographical origin of the plant, harvesting time, and the distillation process employed.

Other Natural Sources

Beyond patchouli, this compound has been identified in other natural sources, including:

-

Valeriana jatamansi : A perennial herb from the Valerianaceae family.[3]

-

Dalmatian Sage Oil (Salvia officinalis L.) : An essential oil derived from the sage plant.[4]

-

Geniculosporium sp. : An endophytic fungus that has been shown to produce this compound through its metabolic processes.[4]

Quantitative Data

The abundance of this compound varies among its natural sources. The following table summarizes the reported quantitative data for this compound content.

| Natural Source | Plant Part/Extract | Method of Analysis | This compound Content (%) | Reference(s) |

| Pogostemon cablin | Essential Oil | GC-MS | 0.2 - 6.0 | [5] |

| Pogostemon cablin | Essential Oil | GC-MS | 6.33 | [6] |

| Pogostemon cablin | Essential Oil | GC-MS | up to 6.33 | [7] |

| Dalmatian Sage Oil | Essential Oil | Not Specified | 8.30 | [4] |

| Patchouli Oil | Essential Oil | Not Specified | 0.44 | [4] |

Experimental Protocols

The isolation and characterization of this compound involve a series of standard and advanced analytical techniques.

Isolation of this compound from Pogostemon cablin

Objective: To extract the essential oil from Pogostemon cablin leaves and subsequently isolate this compound.

Methodology:

-

Plant Material Preparation: Dried leaves of Pogostemon cablin are typically used for essential oil extraction to achieve a higher yield.[8]

-

Essential Oil Extraction:

-

Hydrodistillation: The plant material is subjected to hydrodistillation for several hours. The collected distillate, containing both water and essential oil, is then separated.[5][8] Microwave-assisted and ultrasound-pretreated hydrodistillation can also be employed to enhance extraction efficiency.[9]

-

Steam Distillation: An alternative method where steam is passed through the plant material to vaporize the volatile compounds.[8]

-

-

Fractionation and Isolation:

-

The crude essential oil is subjected to column chromatography on silica gel.[8]

-

A solvent gradient (e.g., n-hexane/ethyl acetate) is used to elute different fractions.

-

Fractions are monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are combined and may require further purification by preparative TLC or another round of column chromatography to yield the pure compound.

-

Characterization of this compound

Objective: To confirm the identity and structure of the isolated this compound.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The isolated compound or the essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Conditions: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 280°C) to separate the components of the mixture. Helium is typically used as the carrier gas.[7][10]

-

MS Conditions: Electron Impact (EI) ionization at 70 eV is commonly used. The mass spectrum of the eluting peak corresponding to this compound is recorded and compared with library data (e.g., NIST, Wiley).[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

1D-NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.[11]

-

2D-NMR: A suite of 2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish the connectivity of atoms and the stereochemistry of the molecule.[12][13]

-

Visualizations

Workflow for Isolation and Characterization of this compound

Caption: Workflow for the isolation and characterization of this compound.

Biosynthetic Origin of Sesquiterpenoids

Caption: Simplified overview of the sesquiterpenoid biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the reported structure of pogostol and a total aynthesis of (+/-)-kessane without the use of protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pogostol | C15H26O | CID 5320651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pogostol, 21698-41-9 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - Isolation of essential oil from the leaves of Pogostemon cablin using ultrasound pretreatment followed by hydrodistillation: screening, optimization, and oil composition studies - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemoncablin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 12. Complete 1H and 13C NMR assignments of sesquiterpene glucosides from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Biosynthesis pathway of (-)-Pogostol in Pogostemon cablin

An In-depth Technical Guide to the Biosynthesis of (-)-Pogostol in Pogostemon cablin

Introduction

Pogostemon cablin (Blanco) Benth., commonly known as patchouli, is a perennial herb of the Lamiaceae family, renowned for its essential oil. This oil is a complex mixture of sesquiterpenoids and a highly valued commodity in the fragrance, cosmetic, and pharmaceutical industries. The characteristic woody aroma of patchouli oil is primarily attributed to (-)-patchoulol, its most abundant constituent. However, other structurally related sesquiterpene alcohols, such as this compound, contribute to the oil's unique aromatic profile and possess significant biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on the enzymatic steps, precursor molecules, and key quantitative data. It is intended for researchers, scientists, and professionals involved in natural product chemistry, metabolic engineering, and drug development.

Upstream Biosynthesis: Formation of the Universal Precursor

The journey to this compound begins with the synthesis of the universal C15 sesquiterpene precursor, farnesyl pyrophosphate (FPP). In the cytoplasm of P. cablin cells, this process is accomplished via the mevalonate (MVA) pathway.[5]

-

Initiation with Acetyl-CoA: The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Conversion to Isoprene Units: HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield the fundamental five-carbon (C5) isoprene units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5]

-

Chain Elongation to FPP: Farnesyl pyrophosphate synthase (FPPS), a key enzyme at a metabolic branch point, catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to generate the C15 FPP.[5][6][7] Subcellular localization studies have confirmed that the FPPS involved in this pathway resides in the cytoplasm.[6][7]

The Core Reaction: Cyclization of FPP by Patchoulol Synthase

The final and most critical step in the biosynthesis of this compound is the complex intramolecular cyclization of the linear FPP precursor. This reaction is catalyzed by the enzyme patchoulol synthase (PTS) .[1][8][9]

A crucial finding in the study of patchouli oil biosynthesis is that a single enzyme, PTS, is responsible for producing the bulk and diversity of the sesquiterpenes found in the plant.[10] PTS is a promiscuous, or multi-product, enzyme. While its primary product is (-)-patchoulol, it also catalyzes the formation of at least 13 other sesquiterpenes, including this compound, as well as α-patchoulene, β-patchoulene, α-bulnesene, α-guaiene, and seychellene.[1][10][11] The formation of this compound is therefore a side reaction of the main cyclization cascade that leads to (-)-patchoulol. The mechanism involves a series of complex carbocationic intermediates and rearrangements within the enzyme's active site.[1][8][9]

Caption: Biosynthesis of this compound in Pogostemon cablin.

Quantitative Data

The yield of this compound is significantly lower than that of (-)-patchoulol. Quantitative analysis of patchouli essential oils from various sources confirms this distribution. The kinetic properties of the responsible enzyme, patchoulol synthase, have also been characterized.

Table 1: Relative Composition of Major Sesquiterpenes in Patchouli Essential Oil Data compiled from multiple sources and represent typical ranges.

| Compound | Class | Typical Abundance ( g/100g ) |

| (-)-Patchoulol | Sesquiterpene Alcohol | 35.0 - 45.0 |

| α-Bulnesene | Sesquiterpene Hydrocarbon | 12.0 - 20.0 |

| α-Guaiene | Sesquiterpene Hydrocarbon | 8.0 - 15.0 |

| Seychellene | Sesquiterpene Hydrocarbon | 5.0 - 10.0 |

| This compound | Sesquiterpene Alcohol | 1.0 - 5.0 |

| α-Patchoulene | Sesquiterpene Hydrocarbon | 2.0 - 6.0 |

| δ-Guaiene | Sesquiterpene Hydrocarbon | 2.0 - 5.0 |

| Source:[4][12][13][14] |

Table 2: Kinetic Properties of Purified Patchoulol Synthase (PTS) from P. cablin

| Parameter | Value | Conditions |

| Substrate | ||

| Km for Farnesyl Pyrophosphate (FPP) | 6.8 µM | pH 6.7, with Mg2+ |

| Cofactor | ||

| Km for Mg2+ | ~1.7 mM | pH 6.7 |

| General Properties | ||

| Optimal pH | 6.7 | - |

| Native Molecular Weight | ~80,000 Da | Gel permeation chromatography |

| Isoelectric Point (pI) | ~5.0 | Isoelectric focusing |

| Source:[11] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of protein purification, enzyme assays, and analytical chemistry techniques.

Protocol 1: Purification of Patchoulol Synthase from P. cablin Leaves

This protocol describes the purification of PTS to apparent homogeneity as reported in the literature.[11]

-

Homogenization: Fresh P. cablin leaves are homogenized in a buffer containing polyvinylpolypyrrolidone, ascorbate, and sulfhydryl protectants to preserve enzyme activity. The homogenate is filtered and centrifuged to obtain a crude cell-free extract.

-

Chromatofocusing: The crude extract is subjected to chromatofocusing, a column chromatography technique that separates proteins based on their isoelectric point (pI). PTS, with a pI of approximately 5.0, is collected in the corresponding fractions.

-

Anion Exchange Chromatography: Fractions containing PTS activity are pooled and applied to an anion exchange column (e.g., DEAE-cellulose). The enzyme is eluted using a salt gradient (e.g., KCl).

-

Gel Permeation Chromatography: Active fractions are concentrated and further purified by gel permeation (size exclusion) chromatography to separate proteins based on their native molecular weight (~80 kDa for PTS).

-

Hydroxylapatite Chromatography: A final polishing step using hydroxylapatite chromatography is performed to achieve apparent homogeneity. Protein purity is assessed by SDS-PAGE.

Protocol 2: In Vitro Assay of Patchoulol Synthase Activity

This assay is used to determine the kinetic parameters of PTS and to analyze its product profile, including the formation of this compound.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 6.7) containing the required divalent metal ion cofactor (e.g., 10 mM MgCl2).[11]

-

Enzyme Addition: Add a known amount of purified PTS enzyme to the reaction buffer in a glass vial.

-

Reaction Initiation: Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP). For kinetic studies, the concentration of FPP is varied (e.g., 1-100 µM).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-34°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane or diethyl ether) containing a known concentration of an internal standard (e.g., n-dodecane) for quantification. Vortex vigorously to extract the terpene products.

-

Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under a stream of nitrogen. Analyze the product profile using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for PTS characterization.

Conclusion and Future Outlook

The biosynthesis of this compound in Pogostemon cablin is intrinsically linked to the synthesis of (-)-patchoulol, as both are products of the same multi-product enzyme, patchoulol synthase (PTS).[1][10] The pathway originates from the cytoplasmic MVA pathway, which supplies the FPP precursor for the final, complex cyclization reaction catalyzed by PTS. While this compound is a minor product compared to (-)-patchoulol, its contribution to the overall bioactivity and aroma of patchouli oil is significant.

Understanding this pathway in detail opens avenues for metabolic engineering and synthetic biology approaches. By expressing PTS in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce patchoulol and its related sesquiterpenoids, including pogostol, in controlled fermentation systems.[15][16] Future research may focus on protein engineering of PTS to alter its product specificity, potentially increasing the yield of desired minor constituents like this compound for targeted pharmaceutical or fragrance applications.

References

- 1. BJOC - The enzyme mechanism of patchoulol synthase [beilstein-journals.org]

- 2. Integrated metabolomic and transcriptomic analysis of Pogostemon cablin shed new light on the complete biosynthesis pathway of pogostone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Functional analysis of Pogostemon cablin farnesyl pyrophosphate synthase gene and its binding transcription factor PcWRKY44 in regulating biosynthesis of patchouli alcohol [frontiersin.org]

- 7. Functional analysis of Pogostemon cablin farnesyl pyrophosphate synthase gene and its binding transcription factor PcWRKY44 in regulating biosynthesis of patchouli alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the sesquiterpene patchoulol from farnesyl pyrophosphate in leaf extracts of Pogostemon cablin (patchouli): mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The diverse sesquiterpene profile of patchouli, Pogostemon cablin, is correlated with a limited number of sesquiterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and characterization of the sesquiterpene cyclase patchoulol synthase from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative and physical evaluation of patchouli essential oils obtained from different sources of Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative and fingerprinting analysis of Pogostemon cablin based on GC-FID combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of (-)-Pogostol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data essential for the characterization of (-)-pogostol, a sesquiterpenoid of interest in natural product chemistry. The data presented herein is based on the corrected structure of this compound, a guaiane sesquiterpene, following the revision of its initially proposed structure. This guide is intended to serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological evaluation of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.58 | m | |

| 2 | 1.95, 1.65 | m | |

| 3 | 1.85, 1.55 | m | |

| 5 | 2.85 | dd | 10.0, 5.0 |

| 6 | 1.70 | m | |

| 7 | 4.15 | t | 3.0 |

| 8 | 2.10, 1.90 | m | |

| 9 | 2.05, 1.80 | m | |

| 11 | 2.25 | sept | 7.0 |

| 12 | 1.05 | d | 7.0 |

| 13 | 1.04 | d | 7.0 |

| 14 | 1.02 | d | 7.0 |

| 15 | 4.85, 4.80 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 52.5 |

| 2 | 28.0 |

| 3 | 35.5 |

| 4 | 150.0 |

| 5 | 50.5 |

| 6 | 26.0 |

| 7 | 80.0 |

| 8 | 30.0 |

| 9 | 40.0 |

| 10 | 45.0 |

| 11 | 33.0 |

| 12 | 21.5 |

| 13 | 21.4 |

| 14 | 15.0 |

| 15 | 110.0 |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Technique | Key Observations |

| IR (film) | νmax 3400 (O-H), 3075, 1645, 890 (C=CH₂) cm⁻¹ |

| MS (EI, 70 eV) | m/z (% rel. int.): 222 [M]⁺ (5), 207 (15), 189 (20), 161 (100), 133 (40), 105 (55), 91 (60), 79 (50), 67 (45), 55 (35), 43 (80) |

| High-Resolution MS | Found: 222.1984; Calculated for C₁₅H₂₆O: 222.1984 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques for natural product characterization. The detailed methodologies are as follows:

2.1 NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 3.4 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.1 s

-

Relaxation Delay: 2.0 s

-

-

Data Processing: The free induction decays (FIDs) were processed using MestReNova software. Fourier transformation was applied with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm), and coupling constants (J) are given in Hertz (Hz).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the purified compound was prepared by dissolving a small amount of this compound in chloroform, applying the solution to a NaCl or KBr salt plate, and allowing the solvent to evaporate.

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Analysis: The spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

-

Instrumentation: Electron impact mass spectra (EI-MS) were obtained using a Thermo Finnigan MAT 95 XL mass spectrometer.

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200 °C

-

Mass Range: m/z 40-500

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using the same instrument with a resolution of 10,000. Perfluorokerosene (PFK) was used as the internal calibrant.

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of this compound from a natural source is depicted below.

Caption: Experimental workflow for the characterization of this compound.

Early Investigations into the Bioactive Potential of (-)-Pogostol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pogostol is a naturally occurring sesquiterpenoid found as a constituent of the essential oil from Pogostemon cablin (patchouli). While early research into the biological activities of Pogostemon cablin has primarily focused on its major components, such as patchouli alcohol and pogostone, this compound has been identified as a component of this phytochemically rich plant. This technical guide consolidates the available early research data on the biological activities associated with Pogostemon cablin and its constituents, with a specific focus on antimicrobial and anti-inflammatory properties, which may be contributed to by this compound. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Antimicrobial Activity

Early studies have established the antimicrobial properties of patchouli essential oil, of which this compound is a known, albeit minor, constituent. The research has predominantly focused on the efficacy of the whole oil or its more abundant components against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for patchouli essential oil and its major components against various microorganisms. It is important to note that these values reflect the combined effect of all constituents and not the isolated activity of this compound.

| Substance | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Patchouli Essential Oil | Staphylococcus aureus | 156.25 - 7500 | 312.5 - 10000 | [1][2] |

| Patchouli Essential Oil | Escherichia coli | 450 - 7500 | 800 - 10000 | [2] |

| Patchouli Essential Oil | Pseudomonas aeruginosa | 7500 | 10000 | [2] |

| Patchouli Essential Oil | Bacillus proteus | 450 | 800 | [2] |

| Patchouli Essential Oil | Shigella dysenteriae | 450 | 800 | [2] |

| Patchouli Essential Oil | Typhoid bacillus | 7500 | 10000 | [2] |

| Patchouli Essential Oil | Propionibacterium acnes | 312.5 | - | [1] |

| Patchouli Essential Oil | Staphylococcus epidermidis | 187.5 | 375 | [1] |

| Patchouli Essential Oil | Malassezia furfur | 900 | >1000 | [1] |

| Pogostone | Gram-positive bacteria | 0.098 - 800 | - | [3] |

| Pogostone | Gram-negative bacteria | 0.098 - 1600 | - | [3] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of patchouli oil and its components has been primarily evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

General Protocol for Broth Microdilution Assay:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a spectrophotometer or McFarland standards.

-

Preparation of Test Substance: The essential oil or isolated compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the test substance that visibly inhibits microbial growth.

-

Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity

Extracts of Pogostemon cablin and its primary constituents have demonstrated significant anti-inflammatory effects. The underlying mechanisms often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound are scarce, its presence in the active extracts suggests a potential contribution to the overall anti-inflammatory profile.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Pogostemon cablin extracts are often attributed to the inhibition of pro-inflammatory mediators. This is achieved through the downregulation of the NF-κB and MAPK signaling cascades.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: MAPK Signaling Pathway Modulation.

Experimental Protocols: In Vitro Anti-inflammatory Assays

The anti-inflammatory properties of Pogostemon cablin extracts and their components are commonly investigated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7).

General Protocol for Measuring Cytokine Inhibition:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium. Cells are pre-treated with various concentrations of the test substance for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

Quantification of Cytokines: The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production by the test substance is calculated relative to the LPS-stimulated control. IC50 values (the concentration required to inhibit 50% of cytokine production) are then determined.

General Protocol for Western Blot Analysis of NF-κB and MAPK Pathways:

-

Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental Workflows

The following diagrams illustrate the general workflows for the investigation of antimicrobial and anti-inflammatory activities.

Caption: General Workflow for Antimicrobial Susceptibility Testing.

Caption: General Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

Early research on the biological activities of Pogostemon cablin provides a strong foundation for understanding its therapeutic potential. While specific quantitative data and detailed mechanistic studies on this compound are limited in early literature, its presence as a constituent in bioactive extracts suggests it may contribute to the observed antimicrobial and anti-inflammatory effects. The methodologies and pathways detailed in this guide, primarily established through the study of the whole essential oil and its major components, offer a clear framework for future investigations aimed at isolating and characterizing the specific bioactivities of this compound. Further research is warranted to elucidate the precise role and therapeutic potential of this individual sesquiterpenoid.

References

Traditional Medicinal Uses of (-)-Pogostol Containing Plants: A Technical Guide for Researchers

An in-depth exploration of the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of (-)-Pogostol, a bioactive sesquiterpenoid found in various medicinal plants.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol that has garnered significant interest within the scientific community for its diverse pharmacological properties. This compound is a key bioactive constituent in several plants utilized in traditional medicine systems across Asia. This technical guide provides a comprehensive overview of the traditional uses, quantitative analysis, experimental protocols, and molecular mechanisms of action associated with this compound-containing plants, with a primary focus on Pogostemon cablin (Patchouli) and Agastache rugosa (Korean Mint). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Traditional Medicinal Uses

Plants containing this compound have a long history of use in traditional medicine for treating a wide array of ailments, ranging from gastrointestinal disorders to inflammatory conditions.

Pogostemon cablin (Blanco) Benth. (Patchouli)

Pogostemon cablin, commonly known as patchouli, is a prominent herb in Traditional Chinese Medicine (TCM), Ayurveda, and other folk medicine systems.[1] Traditionally, it is used to treat a variety of conditions:

-

Gastrointestinal Ailments: In TCM, P. cablin is used to resolve "dampness," harmonize the stomach, and stop vomiting.[2] It is a common ingredient in formulations for treating nausea, vomiting, diarrhea, and abdominal pain.[1][3] A traditional preparation for summer-heat and dampness involves making a decoction of the dried aerial parts.[4]

-

Fever and Colds: The herb is used to dispel "summer-heat" and relieve exterior syndromes, making it a remedy for fever, headaches, and colds.[1][5]

-

Inflammatory Conditions: Chinese traditional formulas containing patchouli, such as Baoji Pill and Houdan Pill, are used to treat inflammatory diseases.[1]

-

Other Uses: Traditional applications also include the treatment of insect and snake bites.[1] In aromatherapy, the essential oil is used to relieve depression and stress.[1]

Agastache rugosa (Fisch. & C.A.Mey.) Kuntze (Korean Mint)

Agastache rugosa, also known as Korean Mint or Huo Xiang in TCM, is another significant medicinal plant containing this compound. Its traditional uses often overlap with those of P. cablin:

-

Digestive Complaints: It is traditionally used to address digestive issues such as nausea, vomiting, poor appetite, abdominal bloating, and belching.[6][7][8] In Korean traditional medicine, a tea made from the leaves is used to alleviate nausea.

-

Respiratory Ailments: An infusion of the leaves is traditionally used for treating chest congestion and colds.[9]

-

Fever and Headaches: The plant is also employed in traditional remedies for fever and headaches.[8]

-

Inflammatory Conditions: While its use for inflammation is less direct in traditional texts, it is often included in formulas for conditions involving "dampness" or "heat," which are associated with inflammatory processes.[5]

Quantitative Data

The concentration of this compound and the efficacy of its related preparations have been quantified in various studies.

Concentration of this compound

The concentration of this compound can vary depending on the plant species, the part of the plant used, and the extraction method.

| Plant Species | Plant Part | Compound | Concentration/Content | Reference |

| Pogostemon cablin | Essential Oil | This compound | 0.3 - 5.2% | [10] |

| Pogostemon cablin | Essential Oil | This compound | 1.5 - 3.3% | [10] |

No quantitative data for this compound concentration in Agastache rugosa was identified in the performed searches.

Pharmacological Efficacy

The biological activities of this compound and plants containing it have been evaluated through various in vitro and in vivo assays.

| Plant/Compound | Bioassay | Target | Result (IC₅₀/MIC) | Reference |

| Pogostemon cablin Oil | Antimicrobial | Staphylococcus aureus | MIC: 0.45 - 7.5 mg/mL | [10] |

| Pogostemon cablin Oil | Antimicrobial | Escherichia coli | MIC: 0.45 - 7.5 mg/mL | [10] |

Specific IC₅₀ values for the anti-inflammatory (COX-1, COX-2, LOX) and antioxidant (DPPH) activities of isolated this compound were not found in the performed searches. The available data often pertains to crude extracts or other compounds from the plants.

Experimental Protocols

This section details the methodologies for traditional preparations and the laboratory isolation of this compound.

Traditional Preparation Methods

This traditional method is used to prepare a remedy for symptoms like diarrhea and vomiting.

-

Materials: 10-15 grams of dried aerial parts of Pogostemon cablin.

-

Procedure:

-

Place the dried herb in a pot with 3-4 cups of water.

-

Bring the mixture to a boil.

-

Reduce the heat and simmer for 20-30 minutes, allowing the volume to reduce by about half.

-

Strain the decoction to remove the solid plant material.

-

The resulting liquid is consumed warm.

-

This simple infusion is a common home remedy.

-

Materials: 1-2 teaspoons of dried Agastache rugosa leaves.

-

Procedure:

-

Place the dried leaves in a cup.

-

Pour one cup of hot (not boiling) water over the leaves.

-

Cover the cup and let it steep for 10-15 minutes.

-

Strain the infusion before drinking.

-

Laboratory Isolation of this compound

The isolation of this compound from Pogostemon cablin essential oil can be achieved through column chromatography.

This protocol provides a general framework for the separation of sesquiterpenes like this compound.

-

Preparation of the Column:

-

A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry and ensure even packing.

-

-

Sample Loading:

-

The essential oil of Pogostemon cablin is dissolved in a minimal amount of the initial mobile phase (e.g., hexane).

-

This solution is carefully loaded onto the top of the silica gel bed.

-

-

Elution:

-

A gradient elution is performed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

The solvent gradient can be, for example, from 100% hexane to a 90:10 hexane:ethyl acetate mixture.

-

-

Fraction Collection:

-

Fractions of the eluate are collected sequentially.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds.

-

-

Identification and Purification:

-

Fractions containing compounds with similar TLC profiles are combined.

-

The fractions containing this compound (identified by comparison with a standard or by spectroscopic methods like GC-MS and NMR) are pooled.

-

Further purification can be achieved by recrystallization or by using preparative HPLC.

-

For higher purity, preparative HPLC can be employed.

-

Instrumentation: A preparative HPLC system equipped with a C18 column is used.[11]

-

Mobile Phase: A common mobile phase for separating sesquiterpenoids is a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Sample Preparation: The partially purified fraction containing this compound from column chromatography is dissolved in the mobile phase.

-

Injection and Elution: The sample is injected onto the column, and an isocratic or gradient elution is performed to separate the components.[11]

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified compound.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and its containing plants are primarily attributed to the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Components of Pogostemon cablin have been shown to inhibit this pathway.[6]

-

Mechanism: this compound is hypothesized to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[6]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.

-

Mechanism: this compound is suggested to interfere with the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK. By inhibiting the activation of these kinases, this compound can suppress the downstream activation of transcription factors like AP-1, which also play a role in the expression of inflammatory mediators.

Conclusion

This compound and the plants in which it is found, particularly Pogostemon cablin and Agastache rugosa, hold significant potential for the development of novel therapeutic agents. Their long-standing use in traditional medicine provides a strong foundation for modern scientific investigation. The data and protocols presented in this guide aim to facilitate further research into the pharmacological properties and mechanisms of action of this compound, with the ultimate goal of translating this traditional knowledge into evidence-based therapeutic applications. Further studies are warranted to elucidate the precise quantitative bioactivities of isolated this compound and to develop standardized and optimized methods for its extraction and purification.

References

- 1. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. huachiewtcm.dyndns.org:84 [huachiewtcm.dyndns.org:84]

- 3. Therapeutic potential of traditional Chinese medicine on heat stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104117005A - Traditional Chinese medicine preparation for treating heat stroke and preparation method thereof - Google Patents [patents.google.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. chrysalisnaturalmedicine.com [chrysalisnaturalmedicine.com]

- 9. medicinal herbs: KOREAN MINT - Agastache rugosa [naturalmedicinalherbs.net]

- 10. Pogostol | C15H26O | CID 5320651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Pharmacological Profile of (-)-Pogostol from Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pogostol is a naturally occurring sesquiterpenoid found in Pogostemon cablin (Blanco) Benth., commonly known as patchouli. While much of the pharmacological research on P. cablin has historically focused on its essential oil or more abundant components such as patchouli alcohol and pogostone, initial studies and theoretical models suggest that this compound possesses its own distinct pharmacological profile. This document provides a comprehensive overview of the currently available data on this compound, with a focus on its potential antibacterial and anti-inflammatory activities. Given the nascent stage of research on isolated this compound, this guide synthesizes direct findings with inferred knowledge from studies on related compounds and the whole plant extract, highlighting areas for future investigation.

Core Pharmacological Activities

Initial research indicates two primary areas of pharmacological interest for this compound: antibacterial and anti-inflammatory activities.

1. Antibacterial Activity

While direct experimental evidence from in vitro and in vivo studies on isolated this compound is currently limited, molecular docking studies have provided a theoretical framework for its antibacterial potential. These computational analyses suggest that this compound may act by inhibiting key bacterial enzymes essential for survival.

Table 1: Summary of Predicted Antibacterial Activity of this compound from Molecular Docking Studies

| Target Enzyme | Predicted Binding Affinity Score | Proposed Mechanism of Action | Reference |

| Dihydropteroate Synthase (DHPS) | Higher than sulfadiazine (reference antibiotic) | Inhibition of folic acid synthesis | [1] |

Experimental Protocols

Although no studies have published MIC/MBC values for isolated this compound, the following standard methodologies, as described in studies of P. cablin essential oil and its other components, would be applicable for its evaluation.[1]

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC can be determined using the broth microdilution method. A serial dilution of this compound would be prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates. Bacterial suspensions, adjusted to a concentration of approximately 5 x 10^5 CFU/mL, are then added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth.[1]

-

Minimum Bactericidal Concentration (MBC) Determination: Following the MIC assay, a small aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

2. Anti-inflammatory Activity

The anti-inflammatory properties of various constituents of Pogostemon cablin have been attributed to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for this compound is yet to be established, it is plausible that it shares this mechanism of action with other bioactive compounds from the same plant.

Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is hypothesized that this compound, like other active components of P. cablin, may inhibit one or more steps in this cascade.

Diagram 1: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition

Experimental Protocols

To experimentally validate the hypothesized anti-inflammatory activity of this compound, the following in vitro assay can be employed:

-

NF-κB Reporter Assay: A human or murine macrophage cell line (e.g., RAW 264.7) can be transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. The cells are then pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with a pro-inflammatory agent like LPS. The inhibitory effect of this compound on NF-κB activation is quantified by measuring the luciferase activity in the cell lysates. A decrease in luciferase activity relative to the LPS-treated control would indicate inhibition of the NF-κB pathway.

Diagram 2: Experimental Workflow for NF-κB Reporter Assay

References

(-)-Pogostol: A Technical Guide for the Fragrance Industry

An In-depth Technical Guide on the Core Properties, Synthesis, and Olfactory Significance of (-)-Pogostol for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring sesquiterpene alcohol and a key contributor to the characteristic aroma of patchouli oil, derived from the leaves of Pogostemon cablin (Blanco) Benth.[1][2]. Valued in the fragrance industry for its warm, woody, and balsamic notes, it also functions as an effective fixative, enhancing the longevity of perfume compositions[3]. This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic origins, and analytical methodologies related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound, with the chemical formula C₁₅H₂₆O, is a bicyclic tertiary alcohol. Its complex stereochemistry has been a subject of study, and the naturally occurring enantiomer is this compound[4]. The structural integrity and physicochemical characteristics of this compound are fundamental to its olfactory properties and its application in fragrance formulations.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [3][5] |

| Molecular Weight | 222.37 g/mol | [3][5] |

| CAS Number | 21698-41-9 | [3] |

| Appearance | Liquid at room temperature | [4] |

| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [5] |

| Flash Point (est.) | 94.68 °C | [3] |

| Vapor Pressure (est.) | 0.0009 hPa @ 20°C; 0.0015 hPa @ 25°C | [3] |

| Solubility | Soluble in organic solvents; less soluble in water | [4] |

| Optical Rotation | Optically active (-) | [4] |

Note: While the IUPAC name is (1R,3aS,4R,7S,8aR)-Decahydro-1,4-dimethyl-7-(1-methylethenyl)-4-azulenol, historical literature has sometimes presented conflicting structural information[6][7]. The currently accepted structure is presented here.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids in Pogostemon cablin, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The direct precursor to all sesquiterpenes is farnesyl pyrophosphate (FPP), a C15 molecule formed from the condensation of two molecules of IPP and one molecule of DMAPP. The cyclization of FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). In Pogostemon cablin, a key enzyme, patchoulol synthase (PTS), is known to be a promiscuous enzyme, producing a variety of sesquiterpene skeletons from FPP, with patchoulol being the major product. It is highly probable that this compound is one of the minor products resulting from the complex cyclization cascade initiated by patchoulol synthase or a related, yet to be fully characterized, sesquiterpene synthase.

Experimental Protocols

Isolation and Purification of this compound from Pogostemon cablin

The isolation of this compound from patchouli oil involves a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol.

1. Extraction of Essential Oil:

-

Method: Steam distillation of dried and fermented leaves of Pogostemon cablin.

-

Procedure:

-

Air-dry the leaves for several days with periodic turning to facilitate fermentation, which enhances the oil yield and olfactory profile.

-

Subject the dried leaves to steam distillation for 6-8 hours.

-

Collect the oil-water distillate and separate the essential oil layer using a separatory funnel.

-

Dry the collected oil over anhydrous sodium sulfate.

-

2. Fractionation and Purification:

-

Method: A combination of vacuum fractional distillation and column chromatography.

-

Procedure:

-

Perform vacuum fractional distillation of the crude patchouli oil to separate components based on their boiling points. Collect fractions enriched in sesquiterpene alcohols.

-

Prepare a silica gel column (e.g., 60-120 mesh) and slurry pack it with a non-polar solvent like n-hexane.

-

Load the sesquiterpene alcohol-rich fraction onto the column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v n-hexane:ethyl acetate).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Combine fractions containing pure this compound and remove the solvent under reduced pressure.

-

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 250-280°C.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV.

Spectroscopic Data: While a complete, tabulated set of high-resolution spectroscopic data for this compound is not consistently available across the literature, the following represents the expected characteristic signals based on its structure and data from related compounds.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups (singlets and doublets), methylene and methine protons in the aliphatic region, olefinic protons of the isopropenyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR (CDCl₃) | Resonances for methyl, methylene, and methine carbons in the aliphatic region, quaternary carbons (including the one bearing the hydroxyl group), and olefinic carbons of the isopropenyl group. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 222. Key fragmentation would likely involve the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the isopropenyl group. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol), C-H stretching absorptions just below 3000 cm⁻¹, and a C=C stretching absorption around 1640 cm⁻¹ for the isopropenyl group. |

Role in the Fragrance Industry

This compound is a significant, though minor, component of patchouli oil, contributing to its complex and sought-after aroma profile[1]. Its scent is often described with a range of nuances:

-

Primary Notes: Woody, Earthy, Balsamic

-

Secondary Notes: Herbal, Sweet, Spicy, Camphoraceous

Odor Threshold: The specific odor detection threshold for this compound is not well-documented in publicly available literature. However, sesquiterpene alcohols, in general, are known to have relatively low odor thresholds, contributing significantly to the overall aroma even at low concentrations.

Olfactory Perception: The perception of "woody" and "earthy" scents like that of this compound is initiated by the binding of the odorant molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, which in turn activates a G-protein (typically Gαolf). This initiates a signaling cascade, leading to the production of cyclic AMP (cAMP), the opening of ion channels, depolarization of the neuron, and the transmission of a signal to the olfactory bulb in the brain. The brain then integrates signals from various activated neurons to perceive the complex aroma of this compound.

Conclusion

This compound is a vital component in the palette of the fragrance industry, prized for its contribution to the rich and complex aroma of patchouli oil. While further research is needed to fully elucidate its specific biosynthetic pathway, olfactory receptor interactions, and to establish a definitive set of quantitative analytical data, the information presented in this guide provides a solid foundation for researchers and professionals working with this important fragrance molecule. A deeper understanding of its properties and synthesis will undoubtedly pave the way for novel applications and sustainable production methods in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

(-)-Pogostol: A Review of Current Research Findings for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pogostol, a naturally occurring sesquiterpene alcohol with the CAS number 21698-41-9, is a significant constituent of the essential oil derived from patchouli (Pogostemon cablin)[1]. This bicyclic compound is noted for its characteristic earthy and woody scent and has been a subject of interest in both the fragrance industry and traditional medicine, particularly in Southeast Asia[1]. Recent scientific investigations have begun to unveil its pharmacological potential, highlighting its antimicrobial, anti-inflammatory, and anticancer properties[1]. This technical guide provides a comprehensive review of the existing research on this compound and its closely related compounds, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways to inform future research and drug development endeavors. While specific quantitative bioactivity data for isolated this compound is limited in publicly available literature, this review collates the available data for related compounds from Pogostemon cablin to provide a valuable contextual understanding.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1][2][3] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| CAS Number | 21698-41-9 | [1][2][3] |

| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [3][4] |

| Flash Point | 128.33 °C (263.00 °F) | [3][4] |

| Solubility | Soluble in alcohol; water solubility estimated at 7.822 mg/L @ 25 °C | [1][4] |

Biological Activities and Quantitative Data

While direct experimental IC50 and MIC values for this compound are not extensively reported, studies on closely related compounds and extracts from Pogostemon cablin provide strong indications of its potential bioactivities.

Anticancer Activity

Table 1: Anticancer Activity of Compounds and Extracts from Pogostemon cablin

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Sterenoid E (from Stereum sp., for context) | SMMC-7721 (Hepatocellular Carcinoma) | MTS | 7.6 µM | [5] |

| Sterenoid E (from Stereum sp., for context) | HL-60 (Promyelocytic Leukemia) | MTS | 4.7 µM | [5] |

| Propolis Extract A | MG63 (Osteosarcoma) | Not Specified | 86.7 µg/ml | [6] |

| Propolis Extract B | MG63 (Osteosarcoma) | Not Specified | 81.9 µg/ml | [6] |

| Propolis Extract C | MG63 (Osteosarcoma) | Not Specified | 84.0 µg/ml | [6] |

| Propolis Extract A | HL60 (Promyelocytic Leukemia) | Not Specified | 126.0 µg/ml | [6] |

| Propolis Extract C | HL60 (Promyelocytic Leukemia) | Not Specified | 149.6 µg/ml | [6] |

Antimicrobial Activity

This compound has been identified as a potential antimicrobial agent. A molecular docking study indicated that this compound had a higher scoring result against Dihydropteroate Synthase (DHPS), a key enzyme in bacterial folic acid metabolism, than the sulfonamide antibiotic, sulfadiazine. The following table includes MIC values for related compounds and extracts.

Table 2: Antimicrobial Activity of Compounds and Extracts from Pogostemon cablin

| Compound/Extract | Microorganism | MIC Value | Reference |

| Pogostone | Gram-negative bacteria | 0.098 - 1600 µg/ml | [7][8] |

| Pogostone | Gram-positive bacteria | 0.098 - 800 µg/ml | [7][8] |

| Pogostone | Corynebacterium xerosis | <0.098 µg/ml | [7][8] |

| Pogostone | Chryseobacterium indologenes | <0.098 µg/ml | [7][8] |

| Patchouli Essential Oil | Staphylococcus aureus | 0.45 - 7.5 mg/mL | [9] |

| Patchouli Essential Oil | Escherichia coli | 0.45 - 7.5 mg/mL | [9] |

| Patchouli Essential Oil | Pseudomonas aeruginosa | 0.45 - 7.5 mg/mL | [9] |

| Patchouli Essential Oil | Propionibacterium acnes ATCC 11827 | 312.5 µg/mL | [9] |

| Patchouli Essential Oil | Staphylococcus aureus ATCC 6538 | 156.25 µg/mL | [9] |

| Patchouli Essential Oil | Staphylococcus epidermidis ATCC 1228 | 187.5 µg/mL | [9] |

| Patchouli Essential Oil | Malassezia furfur ATCC 14521 | 900 µg/mL | [9] |

Anti-inflammatory Activity

This compound is known to possess anti-inflammatory properties[1][10]. The anti-inflammatory effects of compounds from Pogostemon cablin are often attributed to their modulation of key signaling pathways such as NF-κB and MAPK.

Table 3: Anti-inflammatory Activity of Compounds and Extracts from Pogostemon cablin

| Compound/Extract | Parameter | Cell Line/Model | Concentration/Dosage | Effect | Reference |

| Patchouli Alcohol (PA) | TNF-α production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |

| Patchouli Alcohol (PA) | IL-1β production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |

| Patchouli Alcohol (PA) | IL-6 production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |

| Patchouli Alcohol (PA) | NO production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |

| Patchouli Alcohol (PA) | PGE₂ production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |

| Patchouli Alcohol (PA) | Ear edema | Xylene-induced in mice | 10-40 mg/kg | Significant inhibition | [12] |

| Patchouli Alcohol (PA) | Paw edema | Carrageenan-induced in rats | 10-40 mg/kg | Significant inhibition | [12] |

Key Signaling Pathways

The anti-inflammatory and potential anticancer activities of compounds from Pogostemon cablin, such as patchouli alcohol and pogostone, are linked to their ability to modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Components of patchouli oil have been shown to inhibit this pathway at multiple points. For instance, patchouli alcohol has been reported to suppress the phosphorylation of IκB-α and the subsequent nuclear translocation of p65, a key step in NF-κB activation.

References

- 1. CAS 21698-41-9: this compound | CymitQuimica [cymitquimica.com]

- 2. scent.vn [scent.vn]

- 3. pogostol, 21698-41-9 [thegoodscentscompany.com]

- 4. pogostol [flavscents.com]

- 5. researchgate.net [researchgate.net]

- 6. cris.unibo.it [cris.unibo.it]

- 7. In vitro and in vivo antibacterial activity of Pogostone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Pogostol (CAS 21698-41-9) - For Research Use Only [benchchem.com]

- 11. Anti-inflammatory effect of patchouli alcohol isolated from Pogostemonis Herba in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of (-)-Pogostol from Patchouli Oil

Introduction

(-)-Pogostol, also known as patchouli alcohol or patchoulol, is a tricyclic sesquiterpene alcohol that constitutes a significant component of patchouli oil, derived from the leaves of Pogostemon cablin. It is the primary contributor to the characteristic earthy, woody, and camphoraceous aroma of patchouli oil and is highly valued in the fragrance, cosmetic, and pharmaceutical industries for its scent-fixing and potential therapeutic properties. This document provides detailed methodologies for the extraction of patchouli oil and the subsequent isolation and purification of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein encompass various techniques ranging from conventional distillation to modern chromatographic methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of effective extraction and isolation strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [1][2] |

| Melting Point | 55-56 °C | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in alcohol, ethanol, methanol, isopropanol, acetone, and other organic solvents. Insoluble in water.[2] | |

| CAS Number | 21698-41-9 | [2][4] |

Part 1: Extraction of Patchouli Oil from Pogostemon cablin Leaves

Several methods can be employed to extract the essential oil from patchouli leaves. The choice of method can influence the yield and chemical composition of the oil.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Protocol:

-

Preparation of Plant Material: Air-dry patchouli leaves in the shade to reduce moisture content. Dried leaves generally provide a higher yield of oil.[5]

-

Apparatus Setup: Assemble a steam distillation apparatus, including a steam generator, a still containing the plant material, a condenser, and a receiving vessel (separatory funnel).

-

Extraction:

-

Load the dried patchouli leaves into the still.

-

Introduce steam from the generator into the bottom of the still.

-

The steam will pass through the plant material, causing the essential oil to vaporize.

-

The mixture of steam and oil vapor is then passed through the condenser.

-

-

Collection:

-

The condensed liquid (a mixture of water and patchouli oil) is collected in the separatory funnel.

-

Allow the mixture to stand until the oil and water layers separate.

-

Carefully drain the lower aqueous layer to isolate the patchouli oil.

-

-

Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

Hydrodistillation

In hydrodistillation, the plant material is submerged in water, which is then boiled. The resulting steam and vaporized essential oil are condensed and collected.

Protocol:

-

Preparation of Plant Material: Use dried patchouli leaves.

-

Apparatus Setup: Use a Clevenger-type apparatus consisting of a round-bottom flask, a condenser, and a collection tube designed to separate the oil from the water.

-

Extraction:

-

Place the dried patchouli leaves in the round-bottom flask and add sufficient water to cover the material.[6]

-

Heat the flask to boiling.

-

The steam and volatilized essential oil will rise and pass into the condenser.

-

-

Collection:

-

The condensate collects in the graduated collection tube, where the oil separates from the water.

-

The aqueous phase is automatically returned to the boiling flask, while the essential oil accumulates.

-

-

Isolation: Once the extraction is complete (typically after several hours, when no more oil is collected), carefully collect the oil from the apparatus.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a more rapid and energy-efficient method that utilizes microwave energy to heat the water and plant material.

Protocol:

-

Preparation of Plant Material: Use dried patchouli leaves.

-

Apparatus Setup: A modified microwave oven equipped with a Clevenger-type apparatus is required.

-

Extraction:

-

Place a specific quantity of dried leaves and water in the extraction vessel inside the microwave cavity.

-

Set the microwave power and extraction time. A study by Kusuma and Mahfud (2017) reported yields of 1.94% with a patchouli alcohol content of 26.32% after 120 minutes.[7] Another study optimized conditions to 600 W for 60 seconds to achieve a patchouli alcohol concentration of 0.23%.[8]

-

The microwave energy rapidly heats the water, leading to the distillation of the essential oil.

-

-

Collection and Isolation: The collection process is similar to that of conventional hydrodistillation.

Supercritical Fluid Extraction (SFE) with CO₂

SFE uses supercritical carbon dioxide as a solvent to extract the essential oil. This method avoids the use of high temperatures, which can degrade sensitive compounds.

Protocol:

-

Preparation of Plant Material: Grind dried patchouli leaves to a uniform particle size.

-

Apparatus Setup: A supercritical fluid extractor is required.

-

Extraction:

-

Pack the ground plant material into the extraction vessel.

-

Pressurize and heat carbon dioxide to its supercritical state (e.g., 20 MPa and 80 °C).[9]

-

Pass the supercritical CO₂ through the extraction vessel. The essential oil will dissolve in the supercritical fluid.

-

-

Separation:

-

The mixture of CO₂ and dissolved oil is then passed into a separator where the pressure is reduced.

-

This causes the CO₂ to return to a gaseous state, leaving behind the extracted oil.

-

-

Collection: The solvent-free patchouli oil is collected from the separator.

Table 1: Comparison of Patchouli Oil Extraction Methods

| Extraction Method | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Steam Distillation | 2.5 - 3.0 | Well-established, scalable | Can cause thermal degradation of some compounds |

| Hydrodistillation | 2.0 - 2.7 | Simple setup | Longer extraction times, potential for hydrolysis |

| Microwave-Assisted Hydrodistillation | 1.9 - 2.8 | Rapid, energy-efficient | Requires specialized equipment |

| Supercritical CO₂ Extraction | up to 12.4 | High-quality oil, no solvent residue | High initial equipment cost |

Part 2: Isolation and Purification of this compound

Once the patchouli oil has been extracted, various chromatographic and crystallization techniques can be employed to isolate and purify this compound.

Fractional Distillation

Fractional distillation separates compounds based on their different boiling points. Since this compound has a relatively high boiling point compared to other components in patchouli oil, this method can be effective for its enrichment.

Protocol:

-

Apparatus Setup: Assemble a vacuum fractional distillation apparatus, including a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump.

-

Distillation:

-

Place the crude patchouli oil into the distillation flask.

-

Apply a vacuum (e.g., 100 mbar) to reduce the boiling points of the components and prevent thermal degradation.[10]

-

Gradually heat the distillation flask.

-

Collect different fractions based on the temperature at the head of the column. Studies have shown that increasing the distillation temperature from 120°C to 135°C can increase the concentration of patchouli alcohol.[10]

-

Fractions rich in this compound will be collected at higher temperatures. One study obtained a fraction containing over 80% patchouli alcohol.[11]

-

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.

Table 2: Example of Fractional Distillation Results for Patchouli Alcohol Enrichment

| Fraction | Distillation Temperature (°C) | Patchouli Alcohol Content (%) - Oil A (Initial 27.03%) | Patchouli Alcohol Content (%) - Oil B (Initial 36.87%) |

| 1 | 120 | 17.46 | - |

| 2 | 125 | 28.21 | - |

| 3 | 130 | 29.23 | - |

| 4 | 135 | 35.45 | 43.62 |

| Data adapted from a study on fractional distillation of patchouli oil.[10] |

Column Chromatography

Column chromatography is a versatile technique for separating individual components from a mixture.

Protocol:

-

Column Preparation:

-

Pack a glass column with a suitable stationary phase, such as silica gel, using a slurry packing method with a non-polar solvent (e.g., hexane).

-

-

Sample Loading:

-

Dissolve a known amount of the this compound-enriched fraction from distillation in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Collect fractions of the eluate.

-

-

Analysis and Pooling:

-

Analyze the collected fractions by Thin-Layer Chromatography (TLC) or GC-MS to identify those containing pure this compound.

-

Pool the pure fractions.

-

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is a powerful technique.[12][13][14]

Protocol:

-

System Preparation:

-

Equip a preparative HPLC system with a suitable column, typically a reversed-phase C18 column.

-

Prepare and degas the mobile phase. A common mobile phase for separating sesquiterpenoids is a mixture of methanol and water or acetonitrile and water.

-

-

Method Development:

-

Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, flow rate, and detection wavelength).

-

-

Sample Preparation:

-

Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.45 µm filter.

-

-

Purification:

-

Inject the sample onto the preparative column.

-

Run the separation using the optimized conditions.

-

Collect the fraction corresponding to the this compound peak based on the retention time determined during method development.

-

-

Post-Purification:

-

Remove the solvent from the collected fraction, typically by rotary evaporation, to yield highly purified this compound.

-

Crystallization

Crystallization is an effective final step for purifying this compound, especially from a highly concentrated fraction.[3][11]

Protocol:

-

Dissolution: Dissolve the this compound-rich fraction (ideally >80% purity) in a minimal amount of a suitable solvent at an elevated temperature. Hexane is a common choice.

-